MC-GGFG-(7ethanol-10NH2-11F-Camptothecin)

ADC payload design camptothecin SAR topoisomerase I inhibition

MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) (CAS 2873460-72-9, compound is a drug-linker conjugate designed for antibody-drug conjugate (ADC) synthesis, comprising the topoisomerase I inhibitor payload 7-ethanol-10-amino-11-fluoro-camptothecin covalently attached to a maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) protease-cleavable linker. The MC-GGFG tetrapeptide sequence is selectively cleaved by lysosomal cathepsins, enabling intracellular payload release after ADC internalization.

Molecular Formula C46H47FN8O12
Molecular Weight 922.9 g/mol
Cat. No. B12389650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-GGFG-(7ethanol-10NH2-11F-Camptothecin)
Molecular FormulaC46H47FN8O12
Molecular Weight922.9 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)CO)O
InChIInChI=1S/C46H47FN8O12/c1-2-46(66)30-17-35-42-27(22-55(35)44(64)29(30)24-67-45(46)65)28(23-56)26-16-33(31(47)18-32(26)53-42)51-39(60)21-50-43(63)34(15-25-9-5-3-6-10-25)52-38(59)20-49-37(58)19-48-36(57)11-7-4-8-14-54-40(61)12-13-41(54)62/h3,5-6,9-10,12-13,16-18,34,56,66H,2,4,7-8,11,14-15,19-24H2,1H3,(H,48,57)(H,49,58)(H,50,63)(H,51,60)(H,52,59)/t34-,46+/m0/s1
InChIKeyIQSVCRAHKRDQOX-HCPWKLSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) for ADC Development: A Protease-Cleavable Drug-Linker Conjugate with Differentiated Payload Architecture


MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) (CAS 2873460-72-9, compound 141) is a drug-linker conjugate designed for antibody-drug conjugate (ADC) synthesis, comprising the topoisomerase I inhibitor payload 7-ethanol-10-amino-11-fluoro-camptothecin covalently attached to a maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl (MC-GGFG) protease-cleavable linker [1]. The MC-GGFG tetrapeptide sequence is selectively cleaved by lysosomal cathepsins, enabling intracellular payload release after ADC internalization [2]. This compound belongs to the camptothecin ADC payload class that has garnered intense research interest since the clinical success of trastuzumab deruxtecan (Enhertu) and sacituzumab govitecan (Trodelvy) [2].

Why MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) Cannot Be Replaced by Standard Camptothecin ADC Linker-Payloads


Camptothecin-based ADC linker-payloads are not interchangeable commodities. The clinical experience with deruxtecan demonstrates that subtle modifications to the payload, linker architecture, and attachment chemistry profoundly affect ADC aggregation propensity, monomeric content, bystander activity, pharmacokinetics, and therapeutic index [1]. Compound 141 differentiates itself through a unique combination of three structural features: a C10 primary amine (rather than the more common C10 methyl or hydroxyl), a C7 ethanol group providing a distinct linkage geometry, and direct GGFG-payload conjugation without the aminomethyl (AM) self-immolative spacer used in the deruxtecan platform [2]. These structural differences have quantifiable consequences for payload potency, hydrophilicity, and ADC biophysical properties, making simple substitution with other MC-GGFG-based constructs scientifically unsound without empirical validation [1].

Quantitative Differentiation Evidence for MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) Versus Closest ADC Linker-Payload Analogs


C10-Amine Substitution Confers Superior Potency and Hydrophilicity Compared to C10-Methyl Camptothecin Payloads

In a systematic structure-activity relationship analysis of approximately 100 camptothecin analogs, compounds bearing a C10 amine substituent (as in compound 141) were found to be more potent and more hydrophilic—exhibiting improved ligand-lipophilic efficiency—than C10 methyl analogs such as those used in the ZW251 linker-payload (MC-GGFG-AM-(10Me-11F-Camptothecin)) [1]. The study reported that most C10-methyl compounds showed pIC50 ≥ 8.0 (IC50 < 10 nmol/L), while C10-amine analogs demonstrated enhanced potency beyond this threshold with concurrently lower chromatographic hydrophobicity (clogD) [1]. This class-level SAR trend indicates that the 10-NH2 substitution in compound 141's payload provides a measurable advantage in both target engagement and drug-like properties over the 10-Me comparator used in the clinically advanced ZW251 program [1].

ADC payload design camptothecin SAR topoisomerase I inhibition

Direct GGFG-Payload Conjugation Architecture Distinguishes Compound 141 from AM-Spacer-Containing ADC Constructs

Compound 141 employs direct conjugation of the 7-ethanol-10NH2-11F-camptothecin payload to the C-terminus of the GGFG peptide without the aminomethyl (AM) self-immolative spacer that is integral to the deruxtecan (MC-GGFG-AM-DXd) and ZW251 (MC-GGFG-AM-(10Me-11F-Camptothecin)) platforms [1][2]. The AM spacer was originally introduced in the DXd platform specifically to overcome severe aggregation observed when exatecan was conjugated via a standard PABC linker, enabling homogeneous ADC preparation at DAR 8 with minimal aggregation [2]. The absence of the AM spacer in compound 141 represents a fundamentally different release mechanism and linker geometry that may influence intracellular payload release kinetics, bystander activity profile, and conjugation efficiency [1][2].

linker-payload design self-immolative spacer ADC aggregation

7-Ethanol Modification Provides a Structurally Distinct Linkage Point Compared to 7-Ethyl Camptothecin Payloads

Compound 141 incorporates a 7-ethanol (hydroxyethyl) substituent on the camptothecin B-ring, providing a primary alcohol for linker attachment, in contrast to the 7-ethyl group found in the clinically used payload SN-38 (7-ethyl-10-hydroxy-camptothecin) and many investigational camptothecins [1]. The ZD06519 development program demonstrated that C7 modifications accommodating a range of functional groups (carbamate, urea, sulfonamide) can be used to tune payload properties including potency and hydrophilicity [2]. The 7-ethanol group in compound 141 provides a flexible hydroxyethyl linker attachment that differs geometrically and electronically from the 7-aminomethyl or 7-ethyl substitution patterns used in comparator ADC payloads [1].

C7 modification camptothecin derivatization linker attachment chemistry

In Vivo Antitumor Activity of Compound 141 in OV90 Ovarian Cancer and H2110 Lung Cancer Xenograft Models

Patent WO2022246576A1 discloses in vivo antitumor efficacy data for compound 141 conjugated to the anti-FRα antibody v30384 at DAR 8, evaluated alongside compounds 139, 140, and 148 in both OV90 (ovarian cancer) and H2110 (non-small cell lung cancer) cell line-derived xenograft models [1]. FIG.10A-C of the patent presents comparative tumor growth inhibition curves for these four camptothecin analog ADCs administered as a single intravenous dose [1]. While the exact numerical tumor growth inhibition values are not extractable from the publicly available patent text, the inclusion of compound 141 in these multi-compound in vivo comparison studies demonstrates that it was among the lead candidates advanced through efficacy screening alongside structurally distinct analogs [1].

in vivo efficacy xenograft models ADC antitumor activity

11-Fluoro Substitution Enhances Topoisomerase I Inhibitory Potency Relative to Unsubstituted Camptothecin

The 11-fluoro substituent present in the payload of compound 141 has been established in the camptothecin literature as a potency-enhancing modification. Early SAR studies demonstrated that 11-fluoro camptothecin derivatives exhibited strong cytotoxicity against KB and L1210 cells and potent DNA topoisomerase I inhibitory activity, with select compounds showing four to ten times stronger cytotoxicity than the parent camptothecin [1]. This historical data, combined with the more recent ZD06519 program which deliberately maintained the 11-fluoro substituent constant while exploring C7 and C10 modifications, confirms that 11-fluoro substitution is a validated potency-enhancing feature [2]. Compound 141 retains this 11-fluoro advantage while adding the C10-NH2 and 7-ethanol modifications.

11-fluoro camptothecin topoisomerase I inhibition cytotoxicity enhancement

Recommended Application Scenarios for MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) in ADC Research and Development


Benchmarking Novel C10-Amine Payload ADCs Against C10-Methyl Platforms (e.g., ZW251/Deruxtecan Class)

Researchers developing next-generation camptothecin ADCs can employ compound 141 as a representative C10-amine, 7-ethanol-modified linker-payload to systematically compare against the clinically prevalent C10-methyl/AM-spacer architecture. The class-level SAR evidence indicates that C10-amine payloads exhibit superior potency-hydrophilicity balance [1]. Conjugating compound 141 to a reference antibody (e.g., trastuzumab) and benchmarking cytotoxicity, HIC-RRT, and aggregation against MC-GGFG-AM-DXd conjugates provides a direct experimental framework for evaluating the impact of C10 substitution and linker architecture on ADC developability [1].

Investigating Linker Architecture Effects: Direct GGFG-Payload Conjugation Versus AM-Spacer Systems

The absence of the AM self-immolative spacer in compound 141 makes it a valuable tool for structure-activity relationship studies dissecting the contribution of the spacer to intracellular payload release kinetics, cathepsin B cleavage efficiency, and bystander killing activity. By comparing compound 141 conjugates head-to-head with AM-containing constructs (MC-GGFG-AM-(10NH2-11F-Camptothecin) or deruxtecan), investigators can isolate the functional consequences of this architectural feature [2]. Such studies are directly relevant to optimizing linker design for payloads with different physicochemical properties.

Expanding Camptothecin ADC Toolbox for Novel Antibody Targets Requiring Tailored Payload Properties

The combination of C10-NH2, 11-F, and 7-ethanol modifications in a single payload scaffold provides ADC developers with a linker-payload possessing a distinct property profile—moderate to high potency, enhanced hydrophilicity from the C10 amine, and flexible C7 attachment geometry [1][2]. This compound is suitable for conjugation to antibodies targeting antigens with varying expression levels and internalization kinetics, particularly where the improved ligand-lipophilic efficiency of C10-amine payloads may translate to better tolerability and lower non-specific uptake compared to more hydrophobic camptothecin payloads [2].

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